molecular formula C27H36N4O6 B13107194 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B13107194
M. Wt: 512.6 g/mol
InChI Key: GKIXTTNSQDKTSN-UHFFFAOYSA-N
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Description

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate (CAS No. 2177258-14-7) is a structurally complex molecule with a bicyclic pyrazolo[4,3-c]pyridine core. Key features include:

  • BOC-protected piperidine: The tert-butoxycarbonyl (BOC) group shields the amine on the piperidine ring, enabling selective deprotection under acidic conditions for downstream functionalization .
  • Benzyl and ethyl ester groups: These substituents enhance solubility in organic solvents and modulate reactivity during synthesis .

Synthetic routes typically involve multi-step sequences, such as coupling reactions between protected piperidine derivatives and activated pyrazolo[4,3-c]pyridine intermediates, followed by esterification . Industrial-scale production may employ flow microreactor systems to optimize efficiency .

Properties

Molecular Formula

C27H36N4O6

Molecular Weight

512.6 g/mol

IUPAC Name

5-O-benzyl 3-O-ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(25(33)36-18-19-9-7-6-8-10-19)16-13-22(21)28-31(23)20-11-14-29(15-12-20)26(34)37-27(2,3)4/h6-10,20H,5,11-18H2,1-4H3

InChI Key

GKIXTTNSQDKTSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CN(CCC2=NN1C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate typically involves multiple steps, including the protection of amines using tert-butoxycarbonyl (BOC) groups, and the formation of the pyrazolo[4,3-C]pyridine core through cyclization reactions. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The BOC group, for example, can be selectively cleaved under acidic conditions, leading to the formation of active intermediates that can participate in further reactions .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogues
Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrazolo[4,3-c]pyridine BOC-piperidine, benzyl, ethyl esters 483.52 (calculated) BOC group enables controlled deprotection; high synthetic versatility.
5-tert-Butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate Pyrazolo[4,3-c]pyridine tert-butyl, ethyl esters, methyl 309.37 Lacks piperidine; tert-butyl enhances lipophilicity.
5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate Pyrazolo[4,3-c]pyridine tert-butyl, ethyl esters, isopropyl 337.42 Isopropyl introduces steric hindrance; impacts binding pocket interactions.
Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine Benzyl, sulfonamide, dimethylpiperidine ~600 (estimated) Sulfur atom alters electronic properties; broader π-system.

Key Observations :

  • Piperidine vs. Non-piperidine Analogues: The BOC-piperidine moiety in the target compound distinguishes it from simpler analogues (e.g., methyl-substituted derivatives), enabling interactions with deeper hydrophobic pockets in biological targets .
  • Ester Groups : Benzyl/ethyl esters in the target compound vs. tert-butyl in others influence solubility and metabolic stability. Benzyl esters are more prone to enzymatic hydrolysis than tert-butyl .

Key Observations :

  • Protection/Deprotection Strategies : The BOC group in the target compound adds synthetic steps but offers precise control over reactivity , whereas tert-butyl esters (e.g., ) are stable under basic conditions but less versatile.
  • Solvent Systems: Ethanol and THF are common for recrystallization, but POCl3 (used in the target compound’s synthesis) poses safety hazards compared to NaH-mediated reactions .

Key Observations :

  • BOC Group Utility : The target compound’s BOC moiety allows generation of active amines in situ, enhancing its utility in prodrug design .
  • Scaffold-Dependent Activity: Pyrazolo[4,3-c]pyridines (target compound) are more selective for eukaryotic kinases, while thieno[2,3-c]pyridines target prokaryotic enzymes due to electronic differences.

Biological Activity

5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[4,3-C]pyridine derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-C]pyridine core and is characterized by the presence of a tert-butoxycarbonyl (BOC) group , which is commonly used to protect amines during synthesis. The molecular formula is C21_{21}H28_{28}N2_{2}O5_{5}, and it has a molecular weight of approximately 372.46 g/mol .

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The BOC group can be selectively cleaved under acidic conditions, leading to the formation of active intermediates that may participate in various biochemical pathways.

Biological Activities

Research indicates that compounds in this class exhibit a range of biological activities:

  • Anticancer Activity : Similar pyrazolo[4,3-C]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting key regulatory proteins involved in cell cycle progression and apoptosis .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could be beneficial in treating conditions such as inflammation or metabolic disorders .
  • Antimicrobial Properties : Pyrazolo[4,3-C]pyridine derivatives have shown antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment .

Case Study 1: Anticancer Potential

A study investigated the anticancer properties of pyrazolo[4,3-C]pyridine derivatives, revealing that certain modifications enhance their potency against cancer cell lines. The study demonstrated that compounds with similar structural features to 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate exhibited significant cytotoxic effects on breast cancer cells .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of pyrazolo[4,3-C]pyridine derivatives. The findings indicated that these compounds could effectively inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in managing conditions like glaucoma and obesity .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
1-Boc-pyrazoleHighAnticancer
PyrazolopyrimidinesModerateAntimicrobial
Pyrazolo[3,4-b]quinolineLowEnzyme Inhibition

The unique structural features of 5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate contribute to its distinct biological activities compared to similar compounds.

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